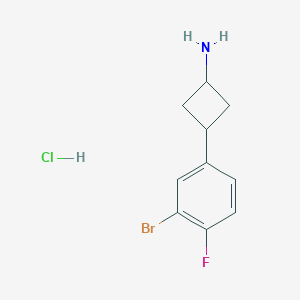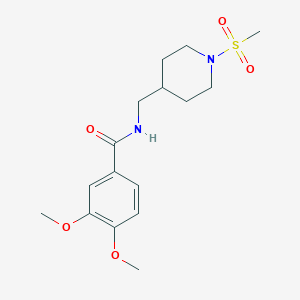![molecular formula C9H8ClF3N2O2 B2416344 (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid CAS No. 1938562-70-9](/img/structure/B2416344.png)
(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It features a pyridine ring substituted with chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution Reactions: Chlorine and trifluoromethyl groups are introduced to the pyridine ring through electrophilic aromatic substitution reactions.
Amino Acid Formation: The amino group is introduced via nucleophilic substitution, followed by the formation of the propanoic acid moiety through standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions may target the pyridine ring or the carboxylic acid group.
Substitution: The chlorine and trifluoromethyl groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid can be used as a building block for synthesizing more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be investigated as potential drugs for treating specific diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function. The chlorine and trifluoromethyl groups may enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoic acid
- (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethanoic acid
Uniqueness
The unique combination of chlorine and trifluoromethyl groups on the pyridine ring distinguishes (2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2/c1-4(8(16)17)15-7-6(10)2-5(3-14-7)9(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJYAIXSYGZSV-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)

![5-Ethyl-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2416266.png)




![N-(1-cyanocyclopentyl)-2-[3-(5-methyl-1H-pyrazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2416277.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2416278.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2416279.png)
![1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2416280.png)
![2-((2,5-dimethylbenzyl)thio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2416282.png)

